molecular formula C7H6ClN3 B3218606 5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine CAS No. 1190310-58-7

5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine

Cat. No.: B3218606
CAS No.: 1190310-58-7
M. Wt: 167.59 g/mol
InChI Key: VIFNICDGFWEPFJ-UHFFFAOYSA-N
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Description

Overview of the Pyrrolopyridine Class and Isomeric Systems

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds consisting of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. nih.gov This fusion can occur in six different ways, resulting in six structural isomers that differ in the position of the nitrogen atom within the pyridine ring and the orientation of the fused rings. nih.govresearchgate.net The parent scaffold of the compound is 1H-pyrrolo[2,3-c]pyridine, which is also referred to as 6-azaindole (B1212597). nih.gov

The specific arrangement of the nitrogen atoms profoundly influences the electronic properties and biological activities of these compounds. nih.govnih.gov Their structural similarity to purines, the building blocks of DNA and RNA, and to the adenosine (B11128) triphosphate (ATP) molecule makes them ideal candidates for interacting with biological targets such as protein kinases. nih.gov

Table 1: Isomeric Forms of Pyrrolopyridines

Systematic Name Common Name
1H-Pyrrolo[2,3-b]pyridine 7-Azaindole (B17877)
1H-Pyrrolo[3,2-b]pyridine 4-Azaindole
1H-Pyrrolo[2,3-c]pyridine 6-Azaindole
1H-Pyrrolo[3,2-c]pyridine 5-Azaindole
1H-Pyrrolo[3,4-b]pyridine ---

Rationale for Research Focus on 5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine

The primary reason for the academic and industrial research interest in this compound lies in its utility as a chemical intermediate. The pyrrolopyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to be kinase inhibitors. nih.govnih.gov Kinases are enzymes that play a crucial role in cell signaling, and their malfunction is often linked to diseases like cancer. nih.govnih.gov

Derivatives of the pyrrolopyridine scaffold can act as competitive inhibitors at the ATP-binding site of kinases, effectively blocking their activity. nih.govnih.gov The specific structure of this compound is particularly advantageous for synthesis. The chloro group at the 5-position and the amine group at the 3-position serve as versatile chemical handles. These sites allow for the attachment of various other chemical groups through reactions like cross-coupling and amination, enabling the creation of a diverse library of compounds to be tested for biological activity. nih.gov This strategic functionalization is key to tuning the potency and selectivity of potential drug candidates. nih.gov For instance, related pyrrolopyridine structures are central to approved kinase inhibitor drugs like Pexidartinib, which highlights the therapeutic potential of this chemical class. mdpi.commdpi.com

Historical Context of Pyrrolopyridine Chemical Research

The study of pyrrolopyridines has evolved significantly over the past century. mdpi.com Initial research was largely focused on fundamental synthesis and the characterization of these novel heterocyclic systems. The discovery of naturally occurring alkaloids containing the pyrrolopyridine scaffold, such as Camptothecin, which possesses anticancer properties, spurred greater interest in their pharmacological potential. nih.gov

A major leap in pyrrolopyridine chemistry came with the advent of modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. nih.gov These powerful techniques revolutionized the ability of chemists to modify the pyrrolopyridine core, making the synthesis of complex derivatives more efficient and versatile. nih.gov This advancement shifted the research focus from simply creating the core structures to strategically decorating them to achieve specific biological functions. Consequently, pyrrolopyridines have become a cornerstone in the development of targeted therapies, especially in oncology. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-1-4-5(9)2-10-6(4)3-11-7/h1-3,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFNICDGFWEPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273120
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
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Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-58-7
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 5 Chloro 1h Pyrrolo 2,3 C Pyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrrolopyridine Core

The pyrrolopyridine ring system is composed of an electron-rich pyrrole (B145914) ring fused to an electron-deficient pyridine (B92270) ring. Electrophilic aromatic substitution (EAS) reactions are therefore highly regioselective. The presence of a strongly activating amino group at the C-3 position and a deactivating, ortho-para directing chloro group at the C-5 position further influences the reactivity. Generally, the pyrrole moiety is more susceptible to electrophilic attack than the pyridine ring.

Specific studies on the nitration of 5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine are not extensively documented in the reviewed literature. However, based on the principles of electrophilic substitution on heterocyclic systems, certain predictions can be made. The 3-amino group is a powerful activating group and would strongly direct incoming electrophiles. The most probable site for nitration would be the C-2 position of the pyrrole ring, which is ortho to the amino group.

Nitration of related N-arylpyrazoles in acetic anhydride (B1165640) has been reported to give low yields of C-4 nitrated products, indicating that the reaction can be challenging on azole-based heterocycles. acs.org For substrates like 2-amino-5-chloro-4-methylbenzenesulfonic acid, nitration requires controlled conditions, such as using fuming nitric and sulfuric acids at low temperatures, to achieve high yields. researchgate.net The sensitivity of the pyrrole ring to strong acidic and oxidative conditions required for nitration could lead to complex reaction mixtures or degradation, necessitating carefully optimized reaction conditions.

The halogenation of azaindole scaffolds is a common transformation. For the parent 6-azaindole (B1212597), regioselective halogenation typically occurs at the C-3 position. In the case of this compound, the C-3 position is already substituted. The directing effect of the C-3 amino group would make the C-2 position in the pyrrole ring the most electron-rich and sterically accessible site for further electrophilic halogenation.

Studies on related pyrrole systems show that bromination and chlorination are facile processes. acs.org For other pyrrolopyrimidine systems, regiospecific halogenation at the C-5 position can be achieved after N- and O-disilylation, which activates the ring system for electrophilic attack. researchgate.net This suggests that derivatization of the starting material could be a strategy to control the regioselectivity of halogenation on the this compound core.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are crucial for the functionalization of the this compound scaffold, allowing for the introduction of diverse substituents at both the pyridine ring and the pyrrole nitrogen.

The chlorine atom at the C-5 position on the pyridine ring is a key handle for introducing new functionalities via nucleophilic substitution. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming new carbon-nitrogen bonds by reacting aryl halides with amines. wikipedia.orgorganic-chemistry.org This reaction is widely used for the synthesis of complex aryl amines from aryl halides. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. wikipedia.orglibretexts.org

In a study on a related 4-chloro-2-iodopyrrolopyridine, Buchwald-Hartwig amination was successfully performed at the C-4 position using a Pd(OAc)₂/RuPhos catalytic system, demonstrating the feasibility of such couplings on the pyridine portion of the azaindole core. nih.gov Another relevant method is acid-catalyzed nucleophilic heteroaromatic substitution (SNAr), where protonation of the pyridine nitrogen activates the ring, facilitating the displacement of the chloro group by a nucleophile. enamine.net This has been successfully applied to synthesize 7-amino-6-azaindoles from 7-chloro-6-azaindoles. enamine.net

Table 1: Examples of Nucleophilic Substitution on Chloro-Azaindole Systems This table is illustrative and based on reactions on similar scaffolds, as direct examples for this compound are limited.

Catalyst/Conditions Nucleophile Product Type Yield Reference
Pd(OAc)₂/RuPhos, t-BuOH Secondary Amine 4-Amino-pyrrolopyridine 68% nih.gov
HCl (cat.), Microwave Aliphatic/Aromatic Amines 7-Amino-6-azaindole N/A enamine.net

The N-H of the pyrrole ring can be readily substituted through various N-arylation and N-alkylation methods. Copper-catalyzed Ullmann coupling is a classic and effective method for the N-arylation of nitrogen-containing heterocycles, including pyrroles and indazoles. acs.orgresearchgate.net These reactions typically employ a copper(I) salt, a ligand such as a diamine or an amino acid, and a base to couple the heterocycle with an aryl halide. acs.orgmdpi.com

Palladium-catalyzed N-arylation has also emerged as a powerful alternative. Research has shown that various palladium catalysts with specialized phosphine (B1218219) ligands can effectively couple a wide range of amines and heterocycles with aryl halides under relatively mild conditions. organic-chemistry.org

Table 2: Examples of N-Arylation on Pyrrole and Azaindole Scaffolds This table is illustrative and based on reactions on similar scaffolds.

Catalyst/Conditions Coupling Partner Product Type Yield Reference
CuI, Diamine ligand, K₃PO₄ Aryl Iodide/Bromide N-Arylpyrrole Good to Excellent acs.org
CuI, (S)-N-methylpyrrolidine-2-carboxylate, K₃PO₄ Aryl Iodide N-Arylamide Good to High mdpi.com

Oxidation and Reduction Pathways

Information regarding specific oxidation and reduction pathways for this compound is limited in the available literature. However, transformations involving the functional groups present on the molecule can be inferred from studies on related compounds.

One potential reduction pathway is the dechlorination of the C-5 chloro group. A mechanochemical nickel-catalyzed method has been reported for the dechlorination-deuteration of various heteroaryl chlorides, including a derivative of 1H-pyrrolo[2,3-b]pyridine. acs.org This type of reaction demonstrates that the C-Cl bond on the pyridine ring can be selectively reduced under specific catalytic conditions.

Oxidation studies on the this compound core are not well-documented. The pyrrole ring is generally sensitive to oxidation, which can lead to ring-opening or polymerization. The presence of the electron-donating amine group would further increase this sensitivity. Any oxidative transformation would likely require mild and highly selective reagents to avoid degradation of the heterocyclic core.


Acid-Base Properties and Protonation States

The this compound molecule possesses several potential sites for protonation: the nitrogen atom of the pyridine ring, the nitrogen atom of the pyrrole ring, and the exocyclic amino group. The relative basicity of these sites determines the structure of the conjugate acid upon protonation.

The fused ring system, a 6-azaindole derivative, combines the characteristics of both pyridine and pyrrole. The lone pair of electrons on the pyrrole nitrogen is integral to the aromatic sextet of the five-membered ring. libretexts.org Protonation at this site would disrupt the aromaticity, making it highly unfavorable. libretexts.orgaklectures.com Consequently, the pyrrole nitrogen is considered very weakly basic. aklectures.com

In contrast, the lone pair on the pyridine nitrogen resides in an sp²-hybridized orbital in the plane of the ring and is not involved in the aromatic system. vaia.com This makes the pyridine nitrogen significantly more basic than the pyrrole nitrogen and the most likely site of protonation. vaia.comquora.com The pKa of the conjugate acid of pyridine is approximately 5.2, while that of pyrrole is much lower, around 0.4, highlighting the vast difference in their basicity. libretexts.org

The exocyclic amino group at the 3-position also possesses a lone pair of electrons. While amino groups are typically basic, its proximity to the electron-rich pyrrole ring and its potential involvement in resonance with the fused system will modulate its basicity.

Based on these principles, the most probable site of protonation for this compound is the pyridine nitrogen (N6). Protonation would result in a cation where the positive charge is primarily localized on the pyridine ring, with some delocalization possible through the fused system.

Table 1: Comparison of Approximate pKa Values of Parent Heterocycles

CompoundpKa of Conjugate AcidBasicity
Pyridine~5.2Moderate Base
Pyrrole~0.4Very Weak Base

This table illustrates the fundamental differences in basicity between the parent heterocyclic systems that constitute the core of this compound.

Tautomeric Equilibria and Their Chemical Implications

Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration for this compound, primarily due to the presence of the 3-amino group on the pyrrole ring. This gives rise to a potential amino-imino tautomeric equilibrium.

The two principal tautomeric forms are:

Amino tautomer: this compound

Imino tautomer: 5-chloro-2,6-dihydro-3H-pyrrolo[2,3-c]pyridin-3-imine

The amino form, with a fully aromatic pyrrolo[2,3-c]pyridine ring system, is expected to be the overwhelmingly predominant tautomer under normal conditions. The stability conferred by maintaining the aromaticity of both the pyrrole and pyridine rings is a strong driving force. The conversion to the imino tautomer would disrupt the aromatic sextet of the pyrrole ring, leading to a significant loss of resonance stabilization energy.

While the amino tautomer is more stable, the existence of the imino tautomer, even in minute concentrations, can have significant chemical implications. It can provide alternative reaction pathways, particularly in reactions involving nucleophilic or electrophilic attack at the 3-position. The chemical environment, including solvent polarity and pH, can influence the position of the tautomeric equilibrium.

The chemical reactivity of the molecule is directly linked to its tautomeric state. The amino tautomer will exhibit reactivity characteristic of an aromatic amine, such as diazotization or acylation at the amino group. The imino tautomer, on the other hand, possesses a C=N double bond and could undergo reactions typical of imines, such as hydrolysis or reduction. The specific reaction conditions will determine which tautomeric form is reactive.

Table 2: Potential Tautomers of this compound

Tautomer FormStructureKey FeaturesExpected Stability
AminoThis compoundAromatic pyrrole and pyridine rings; exocyclic amino groupHigh (Predominant)
Imino5-chloro-2,6-dihydro-3H-pyrrolo[2,3-c]pyridin-3-imineNon-aromatic pyrroline (B1223166) ring; endocyclic imine groupLow

This table summarizes the key structural differences and expected relative stabilities of the potential tautomeric forms.

Spectroscopic and Crystallographic Data for this compound Not Found

A comprehensive search for experimental spectroscopic and crystallographic data for the specific chemical compound This compound did not yield the necessary information to construct the requested detailed scientific article.

Searches were conducted across scientific databases, patent literature, and chemical supplier catalogs to locate specific research findings for the structural elucidation of this compound. The objective was to find detailed data for the following analytical techniques as specified in the article outline:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and two-dimensional techniques (COSY, HSQC, HMBC).

Mass Spectrometry (MS): Specifically High-Resolution Mass Spectrometry (HRMS) for exact molecular weight and fragmentation analysis.

Infrared (IR) Spectroscopy: For the identification of functional groups.

X-ray Crystallography: For the definitive determination of the solid-state structure.

While information was available for structurally related isomers, such as 5-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 5-chloro-7-azaindole), and other derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold (e.g., those substituted at different positions), no publications or records containing the specific experimental spectra or crystallographic data for the target molecule, this compound, could be retrieved.

Due to the strict requirement to focus solely on the specified compound and to populate the article with its unique data, the absence of this foundational information prevents the generation of a scientifically accurate and authoritative article as requested.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Chloro 1h Pyrrolo 2,3 C Pyridin 3 Amine

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Intermolecular Interactions

The three-dimensional arrangement of atoms in 5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine and the non-covalent forces between its molecules are crucial for its stability and properties. The core of the molecule is a pyrrolo[2,3-c]pyridine bicyclic system, which is a fusion of a pyrrole (B145914) and a pyridine (B92270) ring. The presence of a chlorine atom at the 5-position and an amine group at the 3-position significantly influences the electronic distribution and steric profile of the molecule.

Intermolecular interactions in such compounds are expected to be governed by a combination of forces. The aromatic nature of the bicyclic ring system suggests the presence of π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. Furthermore, the chlorine substituent can participate in halogen bonding, a directional interaction between the electrophilic region on the halogen atom and a nucleophilic site on a neighboring molecule. The amine group is a key player in forming hydrogen bonds, which are discussed in detail in the following section.

Hydrogen Bonding Network Analysis

The hydrogen bonding network is a defining feature of the solid-state structure of this compound, facilitated by the presence of the amine (-NH2) group and the nitrogen atoms within the bicyclic ring system, which can act as hydrogen bond donors and acceptors, respectively.

The amine group has two hydrogen atoms that can act as donors, forming hydrogen bonds with electronegative atoms on adjacent molecules. The primary acceptors in the structure are the nitrogen atom of the pyridine ring and potentially the chlorine atom, although N-H···Cl hydrogen bonds are generally weaker than N-H···N bonds. The pyrrole nitrogen (N-H) also provides a hydrogen bond donor site.

In the absence of a specific crystal structure for this compound, a hypothetical hydrogen bonding scheme can be proposed based on the analysis of similar molecules. It is likely that the molecules self-assemble into intricate networks. For example, a common motif could involve the formation of dimers through N-H···N hydrogen bonds between the amine group of one molecule and the pyridine nitrogen of another. These dimers could then be further interconnected into chains or sheets through other hydrogen bonding interactions involving the pyrrole N-H group.

A detailed analysis of a related compound, the dihydrochloride (B599025) dihydrate of a molecule containing a 5-chloro-1H-pyrrolo[2,3-b]pyridine unit, revealed a complex three-dimensional network of hydrogen bonds. uni.lu In this particular structure, the protonated pyridine nitrogen and other N-H groups formed strong hydrogen bonds with chloride ions and water molecules, with N–H···Cl and N–H···O interactions being prominent. uni.lu This highlights the capability of the pyrrolopyridine scaffold to participate in extensive hydrogen bonding, which would be a critical factor in determining the crystal packing of this compound.

To provide a quantitative understanding, a table of expected hydrogen bond geometries, based on typical values observed in related heterocyclic compounds, is presented below.

DonorAcceptorD-H···A Distance (Å)D-H···A Angle (°)
N-H (Amine)N (Pyridine)2.8 - 3.2150 - 180
N-H (Amine)Cl3.2 - 3.6140 - 170
N-H (Pyrrole)N (Pyridine)2.8 - 3.2150 - 180
N-H (Pyrrole)Cl3.2 - 3.6140 - 170
Note: This data is predictive and based on the analysis of similar molecular structures. Actual values for this compound would require experimental determination.

Theoretical and Computational Chemistry Approaches to 5 Chloro 1h Pyrrolo 2,3 C Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods, governed by the principles of quantum mechanics, can provide deep insights into a molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Aromaticity Assessment

An analysis of the electronic structure of 5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine would involve the use of methods like Density Functional Theory (DFT) or ab initio calculations. These calculations would map the electron density distribution across the molecule, identifying regions that are electron-rich or electron-deficient. This information is crucial for understanding how the molecule interacts with other chemical species.

Reactivity Prediction using Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of the HOMO and LUMO of this compound would be calculated to predict its behavior in chemical reactions.

The HOMO would indicate the regions of the molecule most susceptible to electrophilic attack, as it represents the orbitals from which electrons are most readily donated. Conversely, the LUMO would highlight the areas most prone to nucleophilic attack, as it represents the orbitals that can most readily accept electrons. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For heterocyclic compounds, it's important to analyze the lobes of these frontier orbitals to predict the most likely sites of reaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and conformational preferences.

Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates.

Binding Site Analysis and Interaction Hotspots

Water-Mediated Interactions (e.g., WaterMap analysis)

The interaction of a chemical compound with water is fundamental to its behavior in a biological system. Water molecules can act as hydrogen bond donors or acceptors, forming bridges between a ligand and its protein target, or influencing the ligand's conformation and solubility. Computational methods are crucial for understanding these interactions at a molecular level. nih.gov While a specific WaterMap analysis for this compound is not available in published literature, the principles of its hydration can be understood by examining crystallographic and computational studies of structurally related pyrrolopyridine derivatives.

Computational analyses of water molecules at protein-drug interfaces provide a detailed structural and thermodynamic picture, which is now a common practice in the pharmaceutical industry. nih.gov These methods can identify stable and unstable water molecules, predicting which ones are likely to be displaced upon ligand binding and which ones may mediate binding interactions, contributing favorably to the binding affinity.

For instance, analysis of the crystal structure of a complex pyrrolopyridine derivative, pexidartinib, reveals extensive hydrogen bonding with water molecules. In its dihydrochloride (B599025) dihydrate form, the protonated nitrogen atoms of the pyridine (B92270) and pyrrolopyridine rings, along with other functional groups, form specific hydrogen bonds with surrounding water molecules and chloride ions. These water molecules can act as bridges, connecting different parts of the molecule and linking them to counter-ions, creating a complex and stable hydrogen-bonded framework. This highlights the capacity of the pyrrolopyridine scaffold to engage in specific, structurally important interactions with water.

Table 1: Example of Water-Mediated Hydrogen Bonds in a Related Pyrrolopyridine Derivative (Note: Data is illustrative and based on a related, more complex molecule, not this compound)

Donor Atom Acceptor Atom Interaction Type
Pyridinium NH Water (O) Hydrogen Bond
Pyrrole (B145914) NH Chloride Ion Hydrogen Bond
Water (OH) Water (O) Hydrogen Bond

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms, allowing for the modeling of reaction pathways and the analysis of transition states. expasy.org Techniques such as Density Functional Theory (DFT) are employed to calculate the geometries and energies of reactants, intermediates, transition states, and products. expasy.org This information helps in understanding reaction feasibility, kinetics, and selectivity.

While specific reaction pathway modeling for the synthesis of this compound is not documented in the reviewed literature, computational studies on the synthesis of related pyrrolopyridine and pyrrolopyrimidine systems offer insight into the probable mechanisms. expasy.orgbohrium.com The synthesis of the pyrrolopyridine core often involves metal-catalyzed cross-coupling and cyclization reactions. nih.gov

For example, the formation of the pyrrole ring fused to a pyridine could be modeled to proceed through a series of steps, such as an initial C-N or C-C bond formation followed by an intramolecular cyclization. Computational modeling of such a sequence would involve:

Identification of Stationary Points: Locating the minimum energy structures for all reactants, intermediates, and products.

Transition State Searching: Identifying the highest-energy point along the reaction coordinate between two minima. This structure, the transition state, is characterized by having exactly one imaginary vibrational frequency. expasy.org

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a located transition state correctly connects the intended reactant and product minima. expasy.org

The activation energy derived from the difference between the transition state energy and the reactant energy is critical for predicting the reaction rate. By modeling various potential pathways, chemists can predict the most likely reaction mechanism and identify rate-limiting steps, providing valuable guidance for optimizing synthetic procedures.

Table 2: Conceptual Steps for a Hypothetical Reaction Pathway Analysis

Step Description Computational Goal
1 Reactants Complex Optimize geometry and calculate energy.
2 Transition State 1 (e.g., C-N bond formation) Locate transition state structure and calculate activation energy.
3 Intermediate 1 Optimize geometry of the reaction intermediate.
4 Transition State 2 (e.g., Cyclization) Locate transition state structure and calculate activation energy.

In Silico Property Prediction

In silico models are essential in modern drug discovery for the early assessment of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), drug-likeness, and potential liabilities. nih.govparssilico.comeijppr.com These predictions are calculated from the molecular structure and help prioritize candidates for synthesis and further testing. bohrium.com

For this compound, various physicochemical and ADME-relevant properties can be predicted using computational tools. expasy.orgswissadme.ch These properties are critical for determining if a molecule has characteristics suitable for an oral drug. Key parameters include molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors (HBD) and acceptors (HBA). These are often evaluated against guidelines like Lipinski's Rule of Five to assess drug-likeness.

The predicted properties for this compound, as calculated by the SwissADME web tool, are summarized below. The data suggests the compound has a low molecular weight, a moderate polar surface area, and a LogP value indicative of good membrane permeability. It adheres to Lipinski's Rule of Five with zero violations, indicating a favorable profile for drug-likeness. The predicted high gastrointestinal absorption and potential to cross the blood-brain barrier further characterize its predicted pharmacokinetic profile.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties for this compound Data generated using the SwissADME web tool based on the SMILES string NC1=CNC2=C1C=C(Cl)N=C2. expasy.orgnih.gov

Property Predicted Value Interpretation/Relevance
Physicochemical Properties
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol Low molecular weight, favorable for absorption.
LogP (iLOGP) 1.29 Optimal lipophilicity for cell membrane permeability.
LogS (ESOL) -2.13 Moderately soluble in water.
Topological Polar Surface Area (TPSA) 64.91 Ų Indicates good potential for oral bioavailability.
Lipinski's Rule of Five
Hydrogen Bond Acceptors 3 Conforms to rule (≤10).
Hydrogen Bond Donors 2 Conforms to rule (≤5).
Molar Refractivity 45.42
Violations 0 Predicted to be "drug-like".
Pharmacokinetics
Gastrointestinal (GI) Absorption High Likely well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant Yes Potential to act on central nervous system targets.
P-gp Substrate No Not likely to be subject to efflux by P-glycoprotein.
CYP1A2 inhibitor No Low potential for drug-drug interactions via this isoform.
CYP2C19 inhibitor No Low potential for drug-drug interactions via this isoform.
CYP2C9 inhibitor Yes Potential for drug-drug interactions via this isoform.
CYP2D6 inhibitor No Low potential for drug-drug interactions via this isoform.
CYP3A4 inhibitor No Low potential for drug-drug interactions via this isoform.
Medicinal Chemistry

Molecular Recognition and Interaction Research Involving 5 Chloro 1h Pyrrolo 2,3 C Pyridin 3 Amine Scaffolds

Design Principles for Modulating Molecular Interactions

The design of molecules incorporating the pyrrolopyridine core, a bioisostere of indole (B1671886) and other privileged scaffolds, is guided by fundamental principles of molecular recognition. The primary goal is to achieve high-affinity binding to a target protein by optimizing a network of non-covalent interactions.

A key strategy involves using the pyrrolopyridine scaffold to orient functional groups toward key interaction points within a protein's binding site. In many kinase inhibitors, for instance, the nitrogen atoms of the pyrrolo[2,3-b]pyridine motif are designed to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site. mdpi.com This interaction anchors the ligand, allowing other parts of the molecule to make additional favorable contacts. For example, in inhibitors of IKKα, the pyrrolopyridine motif consistently forms two hydrogen bonds with the backbone of Cys98 in the hinge region. mdpi.com

Molecular modeling is a cornerstone of the design process, enabling researchers to visualize and predict how modifications will affect binding. nih.gov Docking studies help in designing substituents that can access and occupy specific lipophilic pockets or form hydrogen bonds with polar residues. nih.gov The introduction of a substituent at a specific position can be used to exploit these pockets, enhancing binding affinity and selectivity. nih.gov

Scaffold Derivatization for Exploring Binding Preferences

Systematic derivatization of the 5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine scaffold is a primary method for exploring binding preferences and establishing a structure-activity relationship (SAR). This involves chemically modifying the core structure at various positions to probe how changes affect interaction with the biological target.

Common derivatization strategies include:

Substitution on the Pyrrole (B145914) or Pyridine (B92270) Ring: Adding or modifying substituents on the core heterocyclic system can fine-tune electronic properties and create new interactions. For example, adding a chloro group to a pyrazole (B372694) ring attached to a related pyrrolo[2,3-d]pyrimidine scaffold was found to create more favorable contacts with the hinge extension in LRRK2 kinase. acs.org

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are extensively used to attach aryl or amine groups to the scaffold. nih.gov This allows for the exploration of large chemical spaces and the introduction of diverse functional groups aimed at occupying different sub-pockets of the target's binding site. nih.gov

The findings from these derivatization studies are often compiled into SAR tables, which guide further optimization efforts.

Table 1: Representative Structure-Activity Relationship (SAR) Data for Pyrrolopyridine Derivatives

CompoundScaffoldModificationTargetObserved Activity ChangeReference
Analog 34Pyrrolo[2,3-d]pyrimidineAddition of 3-chloro substituent on pyrazole moietyLRRK2Marginally increased enzyme activity acs.org
Analog 35Pyrrolo[2,3-d]pyrimidineAddition of 3-(trifluoromethyl) group on pyrazole moietyLRRK2Reduced enzyme and cell-based activity acs.org
Compound 3c2-aryl-1H-pyrrolo[2,3-b]pyridineSubstitution at N-3 of a parent pyrrolopyrimidineCSF1R20-fold less potent than reference compound nih.gov

Mechanistic Insights into Ligand-Target Association (in vitro biochemical studies)

In vitro biochemical studies are essential for elucidating the precise mechanisms by which ligands derived from the this compound scaffold bind to their targets and exert their effects.

For enzyme targets, particularly protein kinases, biochemical assays are used to quantify the inhibitory potency of compounds. These studies reveal how derivatives interact with the enzyme's active site or allosteric sites.

Derivatives of the related aminoindazole-pyrrolo[2,3-b]pyridine scaffold have been shown to be potent inhibitors of IKKα kinase. mdpi.com Molecular modeling and biochemical data suggest these compounds bind in the ATP-binding site. mdpi.com The binding mechanism involves specific hydrogen bonds: the aminoindazole portion can interact with the hinge region (Cys98), while the pyrrolopyridine ring forms interactions with residues in the opposite G-loop, such as Thr23 and Glu148. mdpi.com This dual-interaction mode contributes to the high affinity and selectivity of the inhibitors. mdpi.com

In some cases, inhibition can occur through an allosteric mechanism. For example, derivatives of 3H-pyrrolo[2,3-c]quinoline were found to inhibit glutamate-5-kinase by binding to a site at the interface between enzyme domains, rather than the active site, thereby altering the enzyme's conformation and function. nih.gov

Table 2: Enzymatic Inhibition Data for Pyrrolopyridine-Related Scaffolds

CompoundTarget EnzymeInhibitory Constant (Ki)Reference
SU1261IKKα10 nM mdpi.com
SU1261IKKβ680 nM mdpi.com
SU1349IKKα16 nM mdpi.com
SU1349IKKβ3352 nM mdpi.com

For G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), binding studies are performed to understand how ligands interact with the extracellular or transmembrane domains. Pexidartinib, which contains a pyrrolopyridine core, functions by inhibiting multiple RTKs, including colony-stimulating factor-1 receptor (CSF-1R). mdpi.com The binding is stabilized by a network of hydrogen bonds between the protonated nitrogen atoms of the scaffold and residues within the receptor, as well as with surrounding water molecules and chloride ions, creating a complex and stable framework. mdpi.com

A powerful technique for dissecting these interactions involves combining the synthesis of ligand analogs with site-directed mutagenesis of the receptor. nih.gov This approach was used to map the binding of lerisetron (B1674766), a 5-HT3 receptor antagonist. nih.gov By systematically mutating putative binding site residues (like W89, R91, Y142, and Y152) and testing the binding affinity of analogs lacking specific functional groups, researchers can identify critical ligand-receptor contacts. nih.gov Such studies have revealed that the benzimidazole (B57391) group of lerisetron interacts with W89, while the distal amino nitrogen interacts with Y142 and Y152. nih.gov

Similarly, studies on pyrrolo[3,4-b]pyridin-5-one derivatives targeting the Orexin type 2 receptor (Ox2R) have highlighted the importance of hydrogen bonding and π-cation interactions with key residues like LYS252 for binding affinity. mdpi.com

Table 3: Summary of Key Ligand-Receptor Interactions

Ligand ScaffoldReceptorKey Interacting ResiduesType of InteractionReference
Pexidartinib (pyrrolopyridine)CSF-1R, c-Kit, Flt-3Not specifiedN-H···O and N-H···Cl Hydrogen Bonding mdpi.com
Lerisetron Analog5-HT3ARW89, Y142, Y152Interactions with benzimidazole and amino nitrogen groups nih.gov
Pyrrolo[3,4-b]pyridin-5-oneAKT1LYS282Interaction with kinase domain mdpi.com
Pyrrolo[3,4-b]pyridin-5-oneOx2RLYS252Hydrogen Bonding, π-cation interactions mdpi.com

Derivatization Strategies for Structure Activity Relationship Sar Exploration of 5 Chloro 1h Pyrrolo 2,3 C Pyridin 3 Amine

Systematic Substitution Pattern Variations on the Pyrrolopyridine Core

The exploration of the 5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine scaffold in drug discovery necessitates a systematic variation of substitution patterns on the pyrrolopyridine core to delineate the structure-activity relationship (SAR). The electronic nature of the 6-azaindole (B1212597) ring system, characterized by an electron-deficient pyridine (B92270) ring, significantly influences its interaction with biological targets. nih.gov Consequently, the introduction of substituents at various positions of the core is a key strategy to modulate the compound's electronic properties, steric profile, and potential for hydrogen bonding.

Key positions for substitution on the 1H-pyrrolo[2,3-c]pyridine core, other than the inherent 3-amino and 5-chloro groups, include the C2, C4, and C6 positions, as well as the N1 position of the pyrrole (B145914) ring.

At the C2 Position: This position is often targeted for introducing diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to introduce a variety of aryl and heteroaryl groups. nih.gov The nature of these aromatic substituents can significantly impact the molecule's properties. For instance, electron-donating or electron-withdrawing groups on an appended phenyl ring can fine-tune the electronic environment of the entire scaffold.

At the C4 and C6 Positions: These positions on the pyridine ring are amenable to modification to explore interactions with specific regions of a target's binding site. Nucleophilic aromatic substitution or cross-coupling reactions can be utilized to introduce small alkyl, alkoxy, or halogen groups.

The systematic introduction of these variations allows for the construction of a detailed SAR map. For example, a library of analogs can be synthesized to probe the effect of substituent size, lipophilicity, and electronic character at each position.

Table 1: Hypothetical SAR Data for C2-Substituted Analogs of this compound

Compound R (at C2) Predicted Biological Activity Rationale
A-1 -HBaselineUnsubstituted core.
A-2 -PhenylModerateIntroduction of an aryl group may enhance π-π stacking interactions.
A-3 -4-MethoxyphenylHighElectron-donating group may increase the electron density of the core, potentially improving target engagement. nih.gov
A-4 -4-TrifluoromethylphenylLowElectron-withdrawing group may decrease the electron density, potentially reducing activity.
A-5 -PyridylModerate to HighIntroduces a hydrogen bond acceptor, which could form additional interactions with the target.

Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR based on the known chemistry of related azaindole scaffolds.

Introduction of Diverse Chemical Moieties at Key Positions

Further refinement of the SAR of this compound involves the introduction of a wide array of chemical moieties at the pre-existing key positions: the 3-amino group and the 5-chloro substituent.

Modifications at the 3-Amino Position: The 3-amino group serves as a critical handle for derivatization. It can act as a hydrogen bond donor and a nucleophile. Common modifications include:

Acylation: Reaction with various acyl chlorides or carboxylic acids can introduce amide functionalities. The nature of the acyl group (e.g., aliphatic, aromatic, heterocyclic) can be varied to probe for specific interactions.

Alkylation and Reductive Amination: Introduction of alkyl or substituted alkyl chains can explore steric and lipophilic requirements in the binding pocket.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, can introduce groups capable of forming additional hydrogen bonds.

Modifications at the 5-Chloro Position: The 5-chloro substituent plays a role in the electronic properties of the pyridine ring and can act as a weak hydrogen bond acceptor. While it is a common feature in many bioactive molecules, its replacement can be explored to fine-tune activity and properties.

Halogen Exchange: Replacing chlorine with other halogens like fluorine or bromine can alter the electronic and steric properties. For instance, fluorine can act as a bioisostere of hydrogen and can modulate metabolic stability.

Cross-Coupling Reactions: The chloro group can be replaced with other small functional groups like cyano or methyl via palladium-catalyzed cross-coupling reactions, provided the reaction conditions are compatible with the rest of the molecule.

Table 2: Hypothetical SAR Data for Derivatization at the 3-Amino and 5-Chloro Positions

Compound Modification Predicted Biological Activity Rationale
B-1 3-AcetamidoModerateAcylation may provide an additional hydrogen bond acceptor.
B-2 3-(N-Benzylamino)Moderate to HighIntroduces a larger hydrophobic group.
B-3 3-(N-Methylurea)HighIntroduces both hydrogen bond donors and an acceptor.
B-4 5-FluoroVariableMay improve metabolic stability and act as a bioisostere.
B-5 5-CyanoLow to ModerateIntroduces a linear, polar group that can alter binding interactions.

Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR based on the known chemistry of related azaindole scaffolds.

Conformational Restriction and Bioisosteric Replacements in Designed Derivatives

Advanced lead optimization strategies for this compound involve the application of conformational restriction and bioisosteric replacements to enhance potency, selectivity, and pharmacokinetic properties.

Conformational Restriction: This strategy aims to reduce the number of accessible conformations of a molecule, thereby pre-organizing it into a bioactive conformation for binding to its target. This can lead to an increase in binding affinity by reducing the entropic penalty of binding. For the this compound scaffold, conformational restriction could be achieved by:

Cyclization: Introducing a bridge between two positions on the molecule. For example, the 3-amino group could be cyclized with the C2 or C4 position through the introduction of a suitable linker, forming a new ring system.

Introduction of Rigid Groups: Incorporating rigid moieties, such as alkynes or small aromatic rings, into the substituents can limit their rotational freedom.

Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. nih.gov The application of bioisosterism can be used to improve potency, selectivity, and metabolic stability, or to reduce toxicity.

Ring Bioisosteres: The pyrrolopyridine core itself can be considered a bioisostere of other bicyclic systems like indole (B1671886) or purine. Depending on the target, it might be beneficial to replace the pyrrolo[2,3-c]pyridine with an isomeric scaffold such as a pyrrolo[2,3-b]pyridine (7-azaindole) or a pyrrolo[3,2-c]pyridine to alter the position of the pyridine nitrogen and its associated hydrogen bonding capabilities. nih.gov

Functional Group Bioisosteres: The 3-amino group could be replaced by other functionalities that can act as hydrogen bond donors, such as a hydroxyl or a methylamino group. Similarly, the 5-chloro group could be replaced by a trifluoromethyl group to mimic its steric bulk while altering its electronic properties.

Linker Chemistry in Conjugation Strategies

The this compound scaffold can be incorporated into larger molecular constructs, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), through the use of chemical linkers. The design of the linker is critical as it influences the solubility, stability, and release of the active molecule.

The primary point of attachment for a linker would be the 3-amino group, or a functional group introduced elsewhere on the scaffold. The choice of linker depends on the intended application:

Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved under specific conditions found in the target cells, such as changes in pH or the presence of certain enzymes (e.g., cathepsins). Examples include hydrazone, disulfide, and peptide linkers.

Non-Cleavable Linkers: These linkers remain intact, and the conjugate is typically internalized and degraded in the lysosome to release the drug with the linker and a part of the targeting moiety attached. Thioether linkers are a common example.

The linker can be attached to the 3-amino group via amide bond formation if the other end of the linker has a carboxylic acid. Alternatively, if a substituent with a hydroxyl or carboxyl group is introduced elsewhere on the scaffold, ether or ester linkages can be formed. The length and composition of the linker (e.g., polyethylene glycol units) can also be varied to optimize the physicochemical properties of the conjugate.

Advanced Research Directions and Future Perspectives for 5 Chloro 1h Pyrrolo 2,3 C Pyridin 3 Amine

Development of Novel Synthetic Methodologies

The synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine and its derivatives is a critical area of research, as efficient and versatile synthetic routes are paramount for its exploration in drug discovery programs. Traditional methods, while effective, often face challenges such as multi-step procedures, harsh reaction conditions, and limited substrate scope. Consequently, the development of novel synthetic methodologies is a key focus for chemists.

Synthetic StrategyAdvantagesResearch Focus
Convergent Synthesis Fewer steps, higher overall yieldDesign of key fragments for late-stage coupling
One-Pot Reactions Reduced workup, time and resource efficientCatalyst and solvent screening for multi-component reactions
Flow Chemistry Precise control over reaction parameters, scalabilityOptimization of reaction conditions in continuous flow reactors
Photoredox Catalysis Mild reaction conditions, novel bond formationsExploration of visible-light-mediated C-H functionalization

Exploration of Unconventional Reactivity Pathways

The inherent reactivity of the this compound scaffold presents numerous opportunities for chemical modification. The pyrrole (B145914) and pyridine (B92270) rings possess distinct electronic properties, allowing for selective functionalization at various positions. While classical transformations such as N-alkylation, acylation, and Suzuki coupling are well-established, the exploration of unconventional reactivity pathways is a burgeoning area of research.

A key focus is the late-stage functionalization of the pyrrolopyridine core. This involves the development of methods for the direct and selective introduction of functional groups onto the heterocyclic framework without the need for pre-functionalized starting materials. Techniques such as C-H activation are being explored to achieve this goal, offering a more efficient and environmentally benign approach to diversification. The unique electronic nature of the scaffold also makes it a candidate for novel cycloaddition reactions and ring-transformation strategies to access structurally diverse and complex molecular architectures.

Integration with Advanced Computational Design Frameworks

The synergy between experimental synthesis and computational chemistry is revolutionizing the drug discovery process. For this compound, advanced computational design frameworks are being employed to accelerate the identification of promising derivatives with desired biological activities.

Structure-Based Drug Design (SBDD): By utilizing the three-dimensional structures of target proteins, SBDD enables the in silico design of ligands that can bind with high affinity and selectivity. This approach has been instrumental in the development of kinase inhibitors based on the this compound scaffold.

Ligand-Based Drug Design (LBDD): In the absence of a target protein structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are employed. These techniques use the chemical structures and biological activities of a set of known active compounds to build predictive models that can guide the design of new, more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This information is crucial for understanding the stability of the interaction and for predicting the binding free energies of potential drug candidates.

Computational MethodApplication in Drug Discovery
Molecular Docking Predicting the binding mode and affinity of a ligand to a target protein.
Pharmacophore Modeling Identifying the essential structural features required for biological activity.
Quantum Mechanics (QM) Calculating the electronic properties and reactivity of molecules.
Free Energy Perturbation (FEP) Accurately predicting the relative binding affinities of a series of ligands.

Role in Probing Biochemical Pathways

The unique structural features of this compound make it an excellent starting point for the development of chemical probes. These are small molecules designed to selectively interact with a specific biological target, such as an enzyme or a receptor. By using chemical probes, researchers can investigate the role of that target in various cellular processes and disease states.

Derivatives of this compound have been developed as potent and selective inhibitors of various kinases, which are key regulators of cell signaling pathways. These inhibitors can be used to dissect the intricate signaling networks that are often dysregulated in diseases like cancer. Furthermore, the incorporation of reporter tags, such as fluorescent dyes or biotin, into the structure of these inhibitors allows for the visualization and isolation of their target proteins, facilitating target identification and validation studies.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine?

The synthesis of this compound typically involves functionalization of the pyrrolopyridine core. A general approach includes:

  • Nitro Reduction : Start with a nitro-substituted precursor (e.g., 5-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine) and reduce it using catalytic hydrogenation (e.g., Raney Nickel under H₂) to yield the 3-amino intermediate. Note that intermediates like 3-amino-pyrrolopyridines are prone to decomposition and require immediate derivatization or stabilization .
  • Halogenation : Introduce chlorine at the 5-position via electrophilic substitution using reagents like POCl₃ or N-chlorosuccinimide under controlled conditions.
    Key Considerations : Use anhydrous solvents (e.g., THF) and inert atmospheres to avoid side reactions. Monitor reaction progress via TLC or LC-MS.

Q. How can this compound be purified and characterized?

  • Purification : Employ silica gel flash chromatography with gradient elution (e.g., dichloromethane/methanol 95:5 to 90:10) to isolate the compound. For hydrochloride salts, precipitation in cold diethyl ether followed by filtration is effective .
  • Characterization :
    • ¹H/¹³C NMR : Dissolve in DMSO-d₆ or CDCl₃. Expect aromatic protons in δ 8.5–9.5 ppm (pyrrolopyridine core) and amine protons as broad singlets (~δ 6.5–7.5 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
    • Elemental Analysis : Verify purity (>95%) via combustion analysis.

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Spectroscopy : Use UV-Vis (λmax ~270–300 nm for pyrrolopyridines) and FT-IR (N-H stretch ~3300–3500 cm⁻¹).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals (e.g., via slow evaporation in ethanol). Refinement with SHELXL is standard for small molecules .
  • HPLC : Assess purity using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Deuterium Exchange : Confirm NH/OH protons by comparing NMR in DMSO-d₆ vs. D₂O.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives. For example, HSQC can correlate aromatic carbons with their protons .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to track amine group behavior in reaction mechanisms.

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Functionalization :
    • Acylation : React the 3-amine with nicotinoyl chloride to improve solubility and binding affinity .
    • Heterocycle Fusion : Introduce substituents like tetrazoles (e.g., via Suzuki coupling) to modulate electronic properties and target engagement .
  • SAR Studies : Systematically vary substituents at positions 5 (Cl) and 3 (NH₂) to evaluate effects on enzymatic inhibition (e.g., kinase assays).

Q. How can computational methods predict the reactivity of this compound?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilic/nucleophilic sites.
  • Molecular Docking : Screen against protein targets (e.g., CBP/EP300 inhibitors) using AutoDock Vina. Prioritize derivatives with strong hydrogen bonding to active-site residues .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder : The chlorine atom may exhibit positional disorder; use PART instructions in SHELXL to model alternative positions .
  • Twinned Data : For crystals with twinning, apply HKLF 5 format in SHELXL and refine twin laws.
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve weak electron density for amine groups.

Q. What mechanistic insights exist for the reactivity of the 3-amine group?

  • Arylation Studies : The amine can undergo Buchwald-Hartwig coupling with aryl halides using Pd(OAc)₂/Xantphos.
  • Oxidation Sensitivity : Avoid strong oxidants (e.g., mCPBA), as pyrrolopyridines may form N-oxides.

Q. How should safety concerns be addressed during handling?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in fume hoods to prevent inhalation of dust (particle size <5 µm) .
  • Spill Management : Absorb solids with vermiculite and dispose as hazardous waste.

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Reactant of Route 1
5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.